4-(4-(Trifluoromethyl)phenyl)piperidine - 67259-63-6

4-(4-(Trifluoromethyl)phenyl)piperidine

Catalog Number: EVT-391213
CAS Number: 67259-63-6
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: This approach utilizes 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)phenyl)cyclohexanone as starting materials, undergoing reaction with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. [, , ]
  • Metal-Catalyzed Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reaction has been employed to synthesize derivatives of 4-(4-(Trifluoromethyl)phenyl)piperidine. This approach involves coupling a suitable boronic acid or ester derivative with a 4-halopiperidine derivative in the presence of a palladium catalyst. []
  • Modifications of Existing Structures: Researchers have also synthesized various derivatives by modifying the structure of 4-(4-(Trifluoromethyl)phenyl)piperidine. This involves introducing different substituents onto the piperidine ring or the phenyl ring, often through alkylation, acylation, or other functional group transformations. [, , , , , , ]
Molecular Structure Analysis
  • N-Alkylation: The piperidine nitrogen atom readily undergoes alkylation with various alkyl halides or other alkylating agents, leading to N-substituted derivatives. []
  • N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides, generating amide derivatives. [, , , , ]
  • Suzuki-Miyaura Coupling: Derivatives bearing halogen substituents on the phenyl ring can undergo Suzuki-Miyaura coupling to introduce additional aryl or heteroaryl substituents, further expanding the structural diversity. []
Mechanism of Action
  • Receptor Binding: The piperidine and phenyl rings, along with the trifluoromethyl group and other substituents, can engage in various non-covalent interactions with amino acid residues in the binding pocket of target proteins, leading to receptor agonism or antagonism. [, , , , , , , , , ]
  • Enzyme Inhibition: Certain derivatives have demonstrated inhibitory activity against specific enzymes, potentially through binding to the active site and interfering with substrate binding or catalytic activity. [, , , , , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the trifluoromethyl group likely increases the lipophilicity of the compound, enhancing its ability to cross cell membranes and potentially influencing its distribution and pharmacokinetic profile. []
  • Solubility: The compound's solubility in various solvents is expected to be influenced by the nature and position of substituents present on the piperidine and phenyl rings. []
  • Stability: The trifluoromethyl group generally enhances metabolic stability, potentially leading to a longer duration of action for derivatives incorporating this moiety. [, ]
Applications
  • Drug Development: This scaffold has been extensively utilized in drug discovery programs targeting a wide range of therapeutic areas, including inflammation [, , ], pain [, ], metabolic disorders [, , ], and infectious diseases. []
  • Chemical Biology: These compounds can serve as valuable tools for probing biological pathways and investigating the function of specific proteins, particularly those involved in disease processes. [, ]
  • Materials Science: The unique electronic properties and structural features of some derivatives have led to their investigation as potential components in organic electronic materials, such as organic thin-film transistors. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist. It was developed as an HIV-1 inhibitor by optimizing a series of piperidine-based muscarinic antagonists. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. It was designed by combining structural elements of different GlyT1 inhibitor chemotypes, including modifications to a previously reported compound (SSR504734). [, ]

Relevance: While this compound doesn't directly share the 4-(4-(trifluoromethyl)phenyl)piperidine structure, it exhibits a key structural similarity. TP0439150 contains a (2S)-piperidine ring substituted at the 2-position, which is comparable to the 4-substitution on the piperidine ring of 4-(4-(Trifluoromethyl)phenyl)piperidine. Furthermore, it also possesses a trifluoromethyl group, although attached to a pyridine ring instead of a phenyl ring. [, ]

(4-Hydroxypiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone

Compound Description: This compound's crystal structure has been reported. It showcases a dihedral angle between the piperidine and phenyl rings, and the piperidine nitrogen exhibits sp2 hybridization. []

Relevance: This compound is structurally very similar to 4-(4-(Trifluoromethyl)phenyl)piperidine. It also features a piperidine ring directly linked to a 4-(trifluoromethyl)phenyl group. The key difference lies in the carbonyl group (C=O) connecting the piperidine nitrogen to the phenyl ring instead of a direct bond. []

2-Amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes

Compound Description: A series of 2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene derivatives were synthesized and tested for their cytotoxic activity against six human tumor cell lines. Among the tested compounds, the 3-trifluoromethyl analogue exhibited the most potent activity. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: An efficient eight-step synthesis of this compound was developed starting from oxoacetic acid monohydrate. []

Relevance: This compound contains the 4-(trifluoromethyl)phenyl group, similar to 4-(4-(Trifluoromethyl)phenyl)piperidine. Additionally, it features a piperidine ring, although it is linked to an imidazole ring and further substituted. The phenyl ring in this compound also has a fluoro substituent at the 3-position. []

4-(4-(Piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (PPTN)

Compound Description: PPTN is a potent and highly selective P2Y14 receptor antagonist. It served as a template for developing fluorescent probes targeting the P2Y14 receptor. [, ]

4-(4-((1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)

Compound Description: MRS4833 is a potent P2Y14 receptor antagonist, derived from modifications of PPTN's piperidine ring. It demonstrated efficacy in reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain in mice. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available GlyT1 inhibitor. It was identified as a structurally diverse backup compound for TP0439150, aiming for improved drug-like properties. []

Relevance: This compound shares the trifluoromethyl group with 4-(4-(Trifluoromethyl)phenyl)piperidine, although it is part of a trifluoromethoxy substituent on a phenyl ring in this case. While it lacks a piperidine ring, the compound exhibits a pyridine ring as part of its structure. []

(2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride

Compound Description: This compound represents a potent and highly selective kappa opioid analgesic. It was identified through a structure-activity relationship study focusing on the substitution pattern of the arylacetic acid moiety. []

Relevance: Although it lacks the 4-(trifluoromethyl)phenyl group, this compound shares the piperidine ring structure with 4-(4-(Trifluoromethyl)phenyl)piperidine. It highlights the importance of the piperidine ring in the context of kappa opioid analgesia. []

(2S)-1-[4-(Trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride

Compound Description: This compound is a potent and highly selective kappa opioid analgesic. It exhibits high selectivity for kappa opioid receptors over mu opioid receptors. []

Compound Description: MRS4174 is a highly potent fluorescent probe for the P2Y14 receptor. It was developed by conjugating the fluorophore AF488 to the piperidine ring of PPTN while maintaining high binding affinity. []

Relevance: This compound incorporates the entire structure of PPTN, which includes the 4-(trifluoromethyl)phenyl group and the piperidine ring, directly relating it to 4-(4-(Trifluoromethyl)phenyl)piperidine. The addition of the AF488 fluorophore allows for its use as a molecular probe, demonstrating the adaptability of the core structure for different applications. []

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. A stereospecific scale-up synthesis for BMS-960 was developed, highlighting a regioselective epoxide ring-opening reaction as a crucial step. []

1-(3-Chloro-5-((4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)carbamoyl)pyridine-2-yl)piperidine-4-carboxylic acid (1)

Compound Description: Compound 1 is a nonpeptidyl thrombopoietin receptor agonist. It exhibits bioactivation liabilities associated with its 2-carboxamido-4-arylthiazole moiety. []

Relevance: This compound contains both a trifluoromethyl group and a piperidine ring, similar to 4-(4-(Trifluoromethyl)phenyl)piperidine. The trifluoromethyl group is located on a phenyl ring attached to a thiazole ring, while the piperidine ring is substituted at the 4-position with a carboxylic acid group. []

(S)-3-[3-(1-Carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-trifluoromethyl-benzyl ester (CP-900691)

Compound Description: CP-900691 is a selective PPARα agonist that showed beneficial effects on plasma lipids, lipoproteins, and glycemic control in diabetic monkeys. []

Relevance: This compound shares the trifluoromethyl group and the piperidine ring with 4-(4-(Trifluoromethyl)phenyl)piperidine. The trifluoromethyl group is located on a benzyl ester substituent, while the piperidine ring is substituted at the 1-position with a carbamate group. []

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

Compound Description: Mavatrep is a potent and selective TRPV1 antagonist developed for the treatment of pain. It was designed based on a benzo[d]imidazole scaffold and features a trifluoromethyl-phenyl-vinyl tail group. []

Properties

CAS Number

67259-63-6

Product Name

4-(4-(Trifluoromethyl)phenyl)piperidine

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperidine

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

InChI

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2

InChI Key

AKGAUMQWPLQYHW-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.